2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid is a complex organic compound known for its unique spirocyclic structure. This compound is often utilized in the development of pharmaceuticals and chemical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid typically involves multiple steps:
Formation of the spirocyclic core: This is achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butoxycarbonyl group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride under basic conditions.
Attachment of the acetic acid moiety: This is usually done through a nucleophilic substitution reaction where the spirocyclic intermediate reacts with a halogenated acetic acid derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the acetic acid moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid is widely used in scientific research:
Chemistry: As a building block in the synthesis of complex molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in drug development, particularly in the design of novel therapeutics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. The tert-butoxycarbonyl group can be cleaved under physiological conditions, releasing the active amine which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-1H-pyrazole-4-carboxylic acid
- 2-(1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazol-4-yl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-{spiro[3.3]heptan-2-yl}acetic acid
Uniqueness
What sets 2-{1-[(tert-butoxy)carbonyl]-1-azaspiro[3.3]heptan-3-yl}acetic acid apart is its specific spirocyclic structure combined with the tert-butoxycarbonyl protection. This unique combination provides both stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
2703775-22-6 |
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Molecular Formula |
C13H21NO4 |
Molecular Weight |
255.3 |
Purity |
94 |
Origin of Product |
United States |
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